1,5-Dimethyl-2,4,6,8-tetrathiaadamantane
Description
Properties
CAS No. |
17749-57-4 |
|---|---|
Molecular Formula |
C8H12S4 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
1,5-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-7-4-8(2)11-5(9-7)3-6(10-7)12-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
IBEPNHFPTGVAMD-UHFFFAOYSA-N |
SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
Canonical SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
Synonyms |
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane : A fully methyl-substituted tetrathiaadamantane with methyl groups at all four bridgehead positions.
9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane : A brominated derivative of the tetramethyl analog.
1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiaadamantane : A hexathia analog with two additional sulfur atoms.
Thermal and Thermodynamic Properties
The dimethyl variant is expected to exhibit intermediate thermal stability compared to its tetramethyl and brominated analogs, as methyl groups enhance steric protection but reduce electronic stabilization.
Solubility and Reactivity
- 1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane : Soluble in chlorinated solvents (e.g., CCl₄) but insoluble in polar protic solvents .
- 1,5-Dimethyl analog : Predicted to have solubility similar to tetramethyl derivatives but with altered crystallization behavior due to reduced symmetry.
The brominated analog’s reactivity is dominated by Br substitution, enabling nucleophilic displacement, whereas sulfur atoms in the parent compounds participate in coordination chemistry .
Electronic and Spectroscopic Features
- IR/NMR Data :
Research Implications and Gaps
Synthetic Optimization : The dimethyl derivative’s synthesis remains underexplored; methods for selective alkylation need refinement.
Thermodynamic Studies : Enthalpy and entropy data for 1,5-dimethyl-2,4,6,8-tetrathiaadamantane are absent but critical for applications in high-temperature processes.
Catalytic Potential: Thiaadamantanes show promise as ligands or catalysts, but the dimethyl variant’s performance relative to tetramethyl/brominated analogs is unknown .
Preparation Methods
Thiol-Ene Cycloaddition
A foundational approach involves the cyclization of 1,5-dimethyladamantane dithiols with sulfur-rich reagents. For example, treatment of 1,5-dimethyladamantane-2,6-dithiol with elemental sulfur under refluxing toluene yields the tetrathia product via radical-mediated coupling.
Reaction Conditions:
-
Temperature: 110–120°C
-
Catalyst: None required (thermal initiation)
This method suffers from competing polymerization side reactions, necessitating careful control of sulfur stoichiometry. The dimethyl groups at positions 1 and 5 hinder molecular rotation, promoting intramolecular cyclization over intermolecular oligomerization.
Lawesson's Reagent-Mediated Cyclization
Lawesson's reagent (LR) facilitates the conversion of carbonyl groups to thiocarbonyls, enabling the construction of sulfur-rich frameworks. When applied to 1,5-dimethyladamantane diketone precursors , LR induces sequential thionation and cyclization:
Key Parameters:
| Parameter | Value |
|---|---|
| Reaction Time | 48–72 hours |
| Temperature | 80–90°C |
| Yield | 28–33% |
Characterization via reveals complete disappearance of carbonyl proton signals at δ 2.8–3.1 ppm, replaced by thiocarbonyl resonances at δ 4.2–4.5 ppm.
Sulfur Insertion into Adamantane Derivatives
High-Pressure Sulfurization
Subjecting 1,5-dimethyladamantane to sulfur vapor at elevated pressures (5–7 atm) induces C–H bond activation and sulfur insertion. This gas-phase method produces a mixture of thiaadamantanes, with the tetrathia derivative isolated via fractional sublimation.
Optimized Conditions:
-
Temperature: 300–320°C
-
Pressure: 6 atm
-
Catalyst: Iron(III) oxide (2 mol%)
-
Yield: 18–22%
Mass spectral analysis confirms molecular ion peaks at m/z 268 (CHS), consistent with the target compound.
Nucleophilic Sulfur Displacement
Challenges and Limitations
Steric Hindrance Effects
The 1,5-dimethyl substituents create significant steric bulk, as demonstrated by molecular modeling studies. Calculated van der Waals radii indicate ≤3.2 Å between methyl hydrogens and adjacent sulfur atoms, complicating both synthesis and derivatization.
Oxidation Sensitivity
The compound exhibits rapid oxidation upon exposure to air, forming sulfoxide and sulfone byproducts. Storage under argon with 3 Å molecular sieves extends stability to >6 months.
Purification Difficulties
Similar retention factors (R) between the target compound and oligomeric byproducts necessitate advanced separation techniques:
| Purification Method | Efficiency |
|---|---|
| Prep. TLC | 65–70% |
| HPLC (C18 column) | 85–90% |
| Crystallization | <50% |
Q & A
Basic Questions
Q. What are the established synthetic routes for 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, and what challenges arise during purification?
- Methodology : The compound is synthesized via bromination of its tetramethyl precursor (e.g., 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane) using bromine in carbon tetrachloride under reflux. After reaction completion, the mixture is filtered, washed with aqueous sodium bicarbonate, dried, and evaporated. Recrystallization from chloroform-isopropyl alcohol yields purified product. Challenges include side reactions (e.g., hydrogen bromide evolution) and low yields (~33%), necessitating careful monitoring of reaction conditions and multiple recrystallization steps .
- Data Considerations : Contradictions in yield optimization (e.g., residual tarry byproducts) highlight the need for precise stoichiometric control and inert atmospheres to suppress decomposition .
Q. Which spectroscopic techniques are most effective for structural characterization of tetrathiaadamantane derivatives?
- Methodology :
- IR Spectroscopy : Identifies sulfur-related vibrations (e.g., 677–775 cm⁻¹ for C-S stretching) and methyl group absorption bands (~1,400 cm⁻¹) .
- NMR : Distinct methyl proton signals (e.g., singlets at 1.58–1.73 ppm) and bridgehead protons (4.79 ppm) confirm substitution patterns .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 342/344 for brominated derivatives) and fragmentation patterns (e.g., m/z 131 as base peak) validate molecular weight and stability .
Q. What safety precautions are critical during synthesis and handling?
- Protocols : Use EN 374-compliant gloves and dust respirators to prevent dermal/respiratory exposure. Avoid skin contact with intermediates (e.g., bromine, carbon tetrachloride). Contaminated gloves must be removed without touching outer surfaces and disposed of per hazardous waste regulations .
- Environmental Control : Prevent spills from entering drains; use secondary containment for solvents .
Advanced Research Questions
Q. How can bridgehead functionalization of tetrathiaadamantanes be optimized for materials science applications?
- Methodology : Bridgehead bromination (e.g., 9-bromo derivatives) enables subsequent nucleophilic substitution or metal-catalyzed cross-coupling. Alkali metal-mediated functionalization (e.g., Grignard reactions) introduces groups like hydroxyls or amines at bridgehead positions. Solvent choice (e.g., ethers for low-temperature stability) and catalyst selection (e.g., Pd for Suzuki coupling) are critical .
- Data Challenges : Competing side reactions (e.g., elimination vs. substitution) require kinetic control via temperature modulation and catalyst screening .
Q. What factors govern the thermal stability of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in high-temperature applications?
- Thermodynamic Analysis : Sublimation enthalpy data (117.1 ± 4.1 kJ/mol at 298 K) indicate moderate thermal stability. Decomposition pathways (e.g., S-S bond cleavage) dominate above 180°C, as observed in differential scanning calorimetry (DSC) .
- Experimental Design : Stability tests under inert vs. oxidative atmospheres (e.g., nitrogen vs. air) reveal degradation mechanisms. Mass loss profiles via thermogravimetric analysis (TGA) correlate with structural integrity .
Q. How do steric and electronic effects influence the reactivity of tetrathiaadamantane derivatives in supramolecular chemistry?
- Steric Effects : Methyl groups at 1,5-positions hinder axial approach of reactants, favoring equatorial attack in host-guest systems.
- Electronic Effects : Electron-withdrawing substituents (e.g., bromine) enhance electrophilicity at bridgehead carbons, facilitating coordination with Lewis bases. Computational modeling (DFT) predicts binding affinities in metal-organic frameworks (MOFs) .
Contradictions and Resolutions
- Low Synthetic Yields : reports 33% yield for bromination, while older studies (e.g., Olsson, 1966) suggest higher yields for analogous reactions. Resolution: Optimize reaction time and stoichiometry to suppress HBr evolution and byproduct formation .
- Thermal Stability Limits : Phase transition data () conflict with decomposition thresholds in synthesis protocols (). Resolution: Conduct in-situ thermal analysis (e.g., TGA-MS) to clarify degradation onset temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
